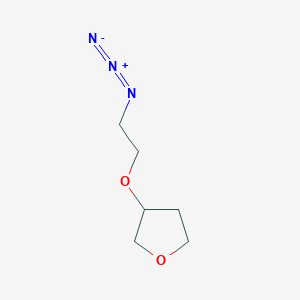
2-methyl-N-(oxan-4-yl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(oxan-4-yl)pyrimidin-4-amine, also known as MX-4, is a pyrimidine-based compound that has been synthesized and studied for its potential pharmaceutical applications. This compound has been found to exhibit various biological activities, making it a promising candidate for drug development.
Mechanism Of Action
The exact mechanism of action of 2-methyl-N-(oxan-4-yl)pyrimidin-4-amine is not fully understood, but it has been proposed that it may inhibit DNA synthesis and induce cell cycle arrest in cancer cells. 2-methyl-N-(oxan-4-yl)pyrimidin-4-amine may also disrupt bacterial cell membranes, leading to cell death.
Biochemical And Physiological Effects
2-methyl-N-(oxan-4-yl)pyrimidin-4-amine has been found to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation. 2-methyl-N-(oxan-4-yl)pyrimidin-4-amine has also been found to inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli. Additionally, 2-methyl-N-(oxan-4-yl)pyrimidin-4-amine has been shown to have antioxidant activity, which may have potential applications in the treatment of oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
2-methyl-N-(oxan-4-yl)pyrimidin-4-amine has several advantages for lab experiments, including its relatively simple synthesis method and its potential for use in drug development. However, 2-methyl-N-(oxan-4-yl)pyrimidin-4-amine also has limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several potential future directions for research on 2-methyl-N-(oxan-4-yl)pyrimidin-4-amine. One area of interest is the development of 2-methyl-N-(oxan-4-yl)pyrimidin-4-amine-based drugs for the treatment of cancer and bacterial infections. Additionally, further studies could investigate the mechanism of action of 2-methyl-N-(oxan-4-yl)pyrimidin-4-amine and its potential applications in other areas such as oxidative stress-related diseases. Finally, the synthesis and characterization of 2-methyl-N-(oxan-4-yl)pyrimidin-4-amine derivatives could lead to the development of more potent and selective compounds.
Synthesis Methods
2-methyl-N-(oxan-4-yl)pyrimidin-4-amine can be synthesized through a multi-step process involving the reaction of 2,4-diaminopyrimidine with 4-hydroxytetrahydrofuran and subsequent methylation of the resulting product. The final product is purified through crystallization and characterized through various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Scientific Research Applications
2-methyl-N-(oxan-4-yl)pyrimidin-4-amine has been the subject of several scientific studies due to its potential applications in drug development. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells through the induction of apoptosis. 2-methyl-N-(oxan-4-yl)pyrimidin-4-amine has also been shown to have antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
2-methyl-N-(oxan-4-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-8-11-5-2-10(12-8)13-9-3-6-14-7-4-9/h2,5,9H,3-4,6-7H2,1H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOBLCZMMUQJFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)NC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(oxan-4-yl)pyrimidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

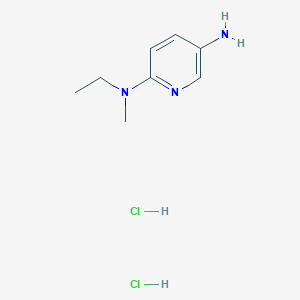
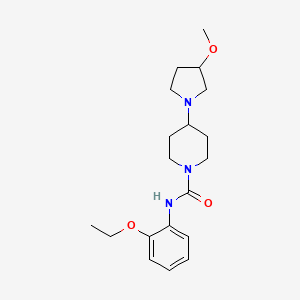
![4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-phenylpyrimidine](/img/structure/B2847856.png)
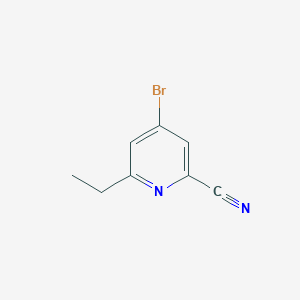
![Methyl 7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate](/img/structure/B2847858.png)
![N-[2-(3-Ethylpiperidin-1-yl)-2-methylpropyl]prop-2-enamide](/img/structure/B2847859.png)
![2-(pyrrolidin-1-yl)benzo[d]thiazol-6-yl 4-(N-methyl-N-phenylsulfamoyl)benzoate](/img/structure/B2847860.png)
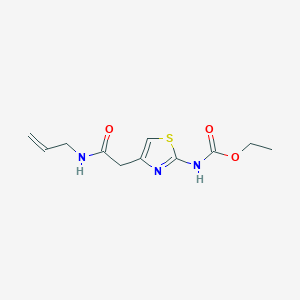
![5-[(Benzyloxy)methyl]-1,3-thiazole](/img/structure/B2847868.png)
![4-(benzylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)butanamide](/img/structure/B2847869.png)


![3-(Benzo[d][1,3]dioxol-5-ylamino)-1-phenethylpyrrolidine-2,5-dione](/img/structure/B2847875.png)
